molecular formula C18H18N6O B4565962 2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine

Cat. No.: B4565962
M. Wt: 334.4 g/mol
InChI Key: UTCSFSWAWIIHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazole ring and a methoxyphenyl group attached to the purine core

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with a suitable purine derivative under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature and time are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Safety protocols and environmental considerations are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the purine or pyrazole rings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine stands out due to its unique combination of a pyrazole ring and a methoxyphenyl group attached to the purine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-6-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-11-9-12(2)24(22-11)18-20-13(3)16-17(21-18)23(10-19-16)14-5-7-15(25-4)8-6-14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSFSWAWIIHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine
Reactant of Route 3
Reactant of Route 3
2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine
Reactant of Route 4
Reactant of Route 4
2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine
Reactant of Route 5
Reactant of Route 5
2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine
Reactant of Route 6
Reactant of Route 6
2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-6-methyl-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.